molecular formula C10H7NO3 B8011222 4-Phenyl-oxazole-2-carboxylic acid

4-Phenyl-oxazole-2-carboxylic acid

Cat. No.: B8011222
M. Wt: 189.17 g/mol
InChI Key: CYVJPMPJFOPIDX-UHFFFAOYSA-N
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Description

Product Overview 4-Phenyl-oxazole-2-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C 10 H 7 NO 3 and a molecular weight of 189.17 g/mol [ ]. This compound features an oxazole ring, a five-membered structure containing oxygen and nitrogen atoms, which is substituted with a carboxylic acid group at the 2-position and a phenyl group at the 4-position. It serves as a versatile building block in medicinal chemistry and drug discovery. Research Applications and Value This compound is a key synthetic intermediate for the development of novel Phosphodiesterase-4 (PDE4) inhibitors [ ]. PDE4 is a critical enzyme that hydrolyzes the secondary messenger cyclic adenosine monophosphate (cAMP), and its inhibition is a established therapeutic strategy for treating inflammatory diseases [ ]. Research indicates that 4-phenyl-oxazole-2-carboxylic acid derivatives exhibit significant inhibitory activity against the PDE4B enzyme and can effectively block the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from immune cells [ ][ ]. One such derivative demonstrated a lower IC 50 value (1.4 μM) against PDE4 than the reference drug Rolipram (2.0 μM), highlighting the promise of this chemical scaffold [ ]. Consequently, this compound is of high value for researchers investigating new therapeutic agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and sepsis [ ][ ]. Beyond inflammation, oxazole cores are frequently found in molecules with a wide range of bioactivities, including antimicrobial and anticancer properties, making this compound a valuable starting point for various drug discovery programs [ ]. Intended Use and Handling This product is intended for research purposes by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-phenyl-1,3-oxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVJPMPJFOPIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed cyclization of N-benzoyl-aminoalkene derivatives represents a robust method for constructing the oxazole core. As detailed in DE10010984A1 , this approach involves synthesizing a precursor compound (Formula 4) from α-amino acids, followed by intramolecular cyclization using palladium catalysts such as Pd(OAc)2_2 or PdCl2_2. The reaction proceeds via oxidative addition of the palladium catalyst to the vinyl group, forming a six-membered transition state that facilitates cyclization to yield 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid (Formula 3).

Key advantages of this method include:

  • High regioselectivity : The palladium catalyst directs cyclization to the 4-position of the oxazole ring, ensuring precise phenyl group placement.

  • Mild conditions : Reactions typically occur at 25–80°C, avoiding extreme temperatures that could degrade sensitive functional groups.

Post-Cyclization Functionalization

The intermediate dihydro-oxazole (Formula 3) requires oxidation to aromatize the ring. While DE10010984A1 employs RuCl3_3/NaIO4_4 to introduce hydroxyl groups, alternative oxidizing agents like MnO2_2 or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can dehydrogenate the dihydro-oxazole to yield 4-phenyl-oxazole-2-carboxylic acid. For example, treatment with MnO2_2 in dichloromethane at reflux for 6 hours achieves full aromatization with >85% yield.

Cyclodehydration of Acylated α-Amino Ketones

Robinson-Gabriel Synthesis

The classic Robinson-Gabriel method, adapted for 4-phenyl substitution, involves cyclodehydration of N-benzoyl-α-amino ketones. As inferred from Sci-Hub/lin2020 , this route starts with benzoylation of 3-aminopropanoic acid derivatives, followed by dehydration using POCl3_3 or SOCl2_2. For instance, refluxing N-benzoyl-2-amino-3-ketopropanoic acid with thionyl chloride (5 mL, 1 h) generates the oxazole ring via elimination of water.

Key reaction parameters :

  • Temperature : 80–100°C for optimal cyclization.

  • Catalyst : Thionyl chloride acts as both solvent and dehydrating agent.

Functional Group Compatibility

This method tolerates electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring but requires protection of acid-sensitive functionalities. Post-cyclization hydrolysis of intermediate acyl chlorides with aqueous NaOH (2 M) yields the free carboxylic acid.

Hantzsch Oxazole Synthesis

Substrate Preparation and Cyclization

The Hantzsch method employs α-haloketones and carboxamides to assemble the oxazole ring. For 4-phenyl-oxazole-2-carboxylic acid, bromination of 3-keto-4-phenylbutanoic acid generates α-bromoketone, which reacts with benzamide in ethanol at 60°C. The reaction proceeds via nucleophilic substitution and cyclization, achieving moderate yields (50–60%).

Limitations :

  • Byproduct formation : Competing side reactions (e.g., over-halogenation) reduce efficiency.

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve yields but complicate purification.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentTemperature (°C)Yield (%)Key Advantage
Palladium cyclizationPd(OAc)2_225–8070–85High regioselectivity
Robinson-GabrielSOCl2_280–10060–75Scalability
Hantzsch synthesisNone6050–60Broad substrate scope

Recent Advances and Optimization Strategies

Catalytic System Enhancements

Recent studies explore bimetallic catalysts (e.g., Pd/Cu) to accelerate cyclization rates. For example, PdCl2_2(PPh3_3)2_2 with CuI reduces reaction times from 12 hours to 3 hours while maintaining yields >80%.

Solvent-Free Approaches

Microwave-assisted cyclodehydration in solvent-free conditions achieves 90% conversion in 15 minutes, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in a packed reactor.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Common Synthesis Methods

MethodReagentsConditions
Cyclizationβ-hydroxy amidesRoom temperature
OxidationManganese dioxidePacked reactor
ReductionLithium aluminum hydrideAnhydrous ether

Chemistry

In organic synthesis, 4-Phenyl-oxazole-2-carboxylic acid serves as an intermediate for creating complex organic molecules. Its derivatives are explored for their ability to undergo various chemical transformations, making it valuable in synthetic chemistry.

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been studied for its interaction with biological targets such as tyrosine kinases, which are crucial in cell signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial potential of various oxazole derivatives, including 4-Phenyl-oxazole-2-carboxylic acid. The results showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
4-Phenyl-oxazole-2-carboxylic acid3.121.56
Ceftazidime2000.78
Sodium penicillin0.783.12

Medical Applications

The compound is being explored as a scaffold for drug development due to its biological activities. Its derivatives have shown promise in treating various diseases, particularly in oncology and infectious diseases .

Case Study 1: Anticancer Properties

A recent investigation into the anticancer potential of oxazole derivatives highlighted that compounds similar to 4-Phenyl-oxazole-2-carboxylic acid exhibited cytotoxic effects on cancer cell lines. The study emphasized its role in inhibiting cancer cell proliferation by targeting specific molecular pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of oxazole derivatives to assess their antibacterial properties against resistant strains of bacteria. The findings indicated that certain derivatives had enhanced potency compared to standard antibiotics, suggesting a potential therapeutic application in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Phenyl-oxazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring System Variations

Positional Isomers
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 99924-18-2): Differs in the phenyl (position 5) and carboxylic acid (position 4) placement. Molecular weight: 189.17 g/mol.
  • 5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5): A methyl group at position 5 increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Heterocycle Modifications
  • 4-Phenyl-1,3-thiazole-2-carboxylic acid: Replaces oxazole’s oxygen with sulfur (thiazole). Molecular formula: C₁₀H₇NO₂S; molecular weight: 205.23 g/mol. The thiazole ring’s sulfur atom introduces distinct electronic and hydrogen-bonding properties, influencing enzyme binding .
  • 3-Bromo-5-phenylisoxazole-4-carboxylic acid amide : Isoxazole variant with bromine at position 3. Bromine’s electron-withdrawing effect and steric bulk may enhance stability and alter binding kinetics .

Functional Group Additions

  • 2-(2-Hydroxyphenyl)oxazole-4-carboxylic acid: A hydroxyl group on the phenyl ring facilitates hydrogen bonding, improving solubility and target affinity compared to non-hydroxylated analogs .
  • 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid : Methoxy and thiophene groups introduce electron-donating and sulfur-based effects, respectively, altering electronic properties and metabolic pathways .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Implications Bioactivity Notes
4-Phenyl-oxazole-2-carboxylic acid 189.17 (est.) Phenyl, carboxylic acid Moderate water solubility MAO-B inhibition potential
4-Phenyl-1,3-thiazole-2-carboxylic acid 205.23 Thiazole, carboxylic acid Lower solubility than oxazole Antimicrobial applications
5-Phenyl-1,3-oxazole-4-carboxylic acid 189.17 Positional isomer Similar solubility Varied enzyme interactions
3-Bromo-5-phenylisoxazole-4-carboxylic acid amide 282.32 (est.) Bromine, isoxazole Reduced solubility, enhanced stability Potential kinase inhibition

Q & A

Q. How do electronic substituents on the phenyl ring affect the reactivity of 4-Phenyl-oxazole-2-carboxylic acid in cross-coupling reactions?

  • Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the phenyl ring, slowing Suzuki-Miyaura couplings but improving regioselectivity. Electron-donating groups (e.g., -OMe) accelerate reactions but may require lower temperatures to prevent over-functionalization. For example, 4-chlorophenyl analogs show higher stability in palladium-catalyzed couplings compared to unsubstituted derivatives . Computational studies (DFT) predict charge distribution effects on transition states, aiding in rational design .

Methodological Notes

  • Synthesis Optimization : Always screen multiple catalysts (e.g., PdCl₂, CuI) and solvents (DMF, THF, acetonitrile) during reaction development .
  • Data Reproducibility : Document reaction conditions meticulously, including humidity levels, as moisture can hydrolyze intermediates .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., acyl chlorides) .

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